Benzene, 1-nitro-2-(1-propen-1-yl)-
Description
Positional Isomerism
Varying the substituents’ positions on the benzene ring yields meta- and para-isomers. For example:
Geometric Isomerism
The 1-propen-1-yl group exhibits E/Z isomerism due to restricted rotation around the double bond. The (Z)-configuration, observed in [(Z)-2-nitroprop-1-enyl]benzene, places substituents on the same side, altering steric and electronic properties.
Structural Isomerism
Compounds with identical formulas but divergent connectivity include:
- β-Nitrostyrene (nitro group on the vinyl chain rather than the ring).
- 1-Phenyl-2-nitropropene (nitro group adjacent to the aromatic ring).
Comparative Analysis with Related Nitrostyrenes
Nitrostyrenes, such as β-nitrostyrene, share the C₉H₉NO₂ formula but differ structurally. Key distinctions include:
The nitro group in benzene, 1-nitro-2-(1-propen-1-yl)-, withdraws electron density from the aromatic ring, directing electrophilic attacks to the meta position. In contrast, β-nitrostyrene’s nitro group participates in conjugation with the double bond, enhancing reactivity toward nucleophilic additions.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-nitro-2-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H9NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-7H,1H3/b5-2+ |
InChI Key |
XXOSNQLGTJHMTC-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC=CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Substitution (Nitration of Propenylbenzene Derivatives)
The classical approach to synthesize nitro-substituted propenylbenzenes involves the nitration of preformed propenylbenzene derivatives (such as o-propenylbenzene) under controlled acidic conditions. This method relies on electrophilic aromatic substitution where the nitronium ion (NO2+) generated in situ attacks the aromatic ring.
-
- Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) mixture as nitrating agents.
- Temperature control is critical to avoid over-nitration or side reactions.
- Reaction times vary but typically range from 1 to 4 hours.
-
- Formation of nitronium ion from nitric acid and sulfuric acid.
- Electrophilic attack on the aromatic ring at the ortho position relative to the propenyl substituent.
- Proton loss to restore aromaticity, yielding 1-nitro-2-(1-propen-1-yl)benzene.
-
- The propenyl substituent directs nitration ortho and para; ortho substitution is favored due to steric and electronic effects.
- Reaction conditions must be optimized to maximize yield and minimize by-products.
Knoevenagel Condensation Followed by Nitration
An alternative synthetic route involves a two-step process:
-
- Condensation of benzaldehyde derivatives with nitroalkanes (e.g., nitroethane) in the presence of a basic catalyst such as n-butylamine.
- This reaction forms β-nitroalkenes (nitrostyrenes), which are structurally related to 1-nitro-2-(1-propen-1-yl)benzene.
- Water is removed during the reaction to drive the equilibrium forward.
-
- The nitrostyrene intermediate can be further nitrated under mild conditions to introduce an additional nitro group if required.
- This method is more common for substituted derivatives but can be adapted for the target compound.
- Advantages:
- High regioselectivity and control over the double bond configuration (E or Z).
- Useful for synthesizing analogs with varied substitution patterns.
Catalytic Nitration Using Zeolite Catalysts
Recent advances have demonstrated the use of solid acid catalysts such as zeolite Hβ for regioselective nitration of alkylbenzenes, including propenylbenzene derivatives.
-
- A mixture of nitric acid and propanoic anhydride is combined with zeolite Hβ catalyst at low temperatures (0–50 °C).
- The substrate (e.g., toluene or propenylbenzene) is added dropwise.
- The reaction proceeds under stirring for several hours (typically 4 h).
- The catalyst is removed by filtration, and the product is purified.
-
- Enhanced regioselectivity and yield.
- Reduced formation of side products.
- Environmentally friendlier due to heterogeneous catalysis.
| Parameter | Value |
|---|---|
| Catalyst | Zeolite Hβ (SiO2:Al2O3 = 25) |
| Nitrating Agent | Nitric acid + propanoic anhydride |
| Temperature | 0–50 °C |
| Reaction Time | 4 hours |
| Yield | Up to 61% (for related nitration) |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Electrophilic Aromatic Substitution | HNO3/H2SO4, controlled temperature | Direct, well-established | Requires careful control to avoid over-nitration |
| Knoevenagel Condensation + Nitration | Benzaldehyde + nitroethane + base catalyst | High regio- and stereoselectivity | Multi-step, requires intermediate purification |
| Zeolite-Catalyzed Nitration | Nitric acid + propanoic anhydride + zeolite Hβ | Regioselective, heterogeneous catalysis | Catalyst cost, optimization needed |
Research Findings and Analysis
- The nitration of propenylbenzene derivatives is sensitive to reaction conditions; temperature and acid concentration directly affect regioselectivity and yield.
- Zeolite catalysts have shown promise in improving selectivity and reducing environmental impact compared to traditional liquid acid nitration.
- Knoevenagel condensation routes provide stereochemical control over the propenyl double bond, which is critical for downstream applications.
- Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product structure.
- Yields reported in literature vary from moderate (30–60%) to high (up to 80%) depending on method optimization.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-nitro-2-(1-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products Formed:
Oxidation: Nitro alcohols, carboxylic acids.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1-nitro-2-(1-propen-1-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-nitro-2-(1-propen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
1-Nitro-4-(2-propen-1-yl)benzene (CAS 53483-17-3)
- Structure : Nitro at position 1 and propenyl at position 4 (para-substitution).
- Properties: The para configuration reduces steric hindrance compared to ortho-substituted derivatives. Limited data on physical properties, but safety protocols highlight flammability and toxicity .
- Reactivity : The nitro group’s para position may stabilize resonance structures differently, altering electrophilic substitution patterns compared to the ortho isomer.
1-Nitro-2-(prop-2-ynyloxy)benzene (CAS 17061-85-7)
- Structure : Nitro at position 1 and propargyloxy (-O-C≡CH₂) at position 2.
- Properties : Yellow crystalline solid (m.p. 115–116°C) .
- Reactivity : The propargyloxy group introduces triple-bond reactivity (e.g., cycloadditions), distinct from the allyl group’s π-bond behavior in the target compound.
Benzene, 1-(3-azido-1-propenyl)-2-nitro (CAS 828922-84-5)
- Structure : Azido (-N₃) substituent on the propenyl chain.
- Reactivity : The azide group enables click chemistry (e.g., Huisgen cycloaddition), offering synthetic versatility absent in the target compound .
Functional Group Variants
Cinnamaldehyde ((E)-3-phenylprop-2-enal)
- Structure : Aldehyde (-CHO) instead of nitro, with a propenyl chain.
- Applications : Widely used in flavoring and antimicrobial agents. The aldehyde group facilitates nucleophilic additions, contrasting with the nitro group’s electron-withdrawing effects .
Isoeugenol (2-methoxy-4-[(1E)-1-propen-1-yl]phenol)
- Structure : Methoxy (-OCH₃) and hydroxyl (-OH) groups adjacent to a propenyl chain.
- Bioactivity: Exhibits insecticidal and repellent properties due to phenolic and allyl functionalities, unlike nitroaromatics .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 1-Nitro-2-allylbenzene | 103441-67-4 | C₉H₉NO₂ | Not reported | Ortho nitro-allyl substitution |
| 1-Nitro-4-(2-propen-1-yl)benzene | 53483-17-3 | C₉H₉NO₂ | Not reported | Para substitution; higher symmetry |
| 1-Nitro-2-(prop-2-ynyloxy)benzene | 17061-85-7 | C₉H₇NO₃ | 115–116 | Propargyloxy group; crystalline |
| Cinnamaldehyde | 104-55-2 | C₉H₈O | −7.5 | Aldehyde functionality; volatile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
